molecular formula C21H28N2O5S B2816932 N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide CAS No. 332907-74-1

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2816932
CAS No.: 332907-74-1
M. Wt: 420.52
InChI Key: GTGJLYCJBKIFCM-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure

Scientific Research Applications

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving sulfonamides and morpholine derivatives.

    Industry: It can be used in the formulation of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-hydroxy-3-(morpholin-4-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO): A similar compound with a morpholine ring and sulfonic acid group.

    4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Another compound with a morpholine ring and carboxylic acid group.

Uniqueness

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a methoxyphenyl group and a sulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-17-3-9-21(10-4-17)29(25,26)23(18-5-7-20(27-2)8-6-18)16-19(24)15-22-11-13-28-14-12-22/h3-10,19,24H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGJLYCJBKIFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCOCC2)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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